molecular formula C13H26N2O2 B582312 (R)-1-Boc-2-Isobutylpiperazine CAS No. 1217599-13-7

(R)-1-Boc-2-Isobutylpiperazine

Cat. No. B582312
CAS RN: 1217599-13-7
M. Wt: 242.363
InChI Key: WXGGVOBNOVOVAM-LLVKDONJSA-N
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Description

(R)-1-Boc-2-Isobutylpiperazine, also known as Boc-Ibuproz, is an organic compound that is widely used in the synthesis of various compounds. It is a versatile molecule that has a wide range of applications in the pharmaceutical, biotechnology, and chemical industries. This compound is a chiral molecule, meaning it has two optical isomers, and is used as a building block for the synthesis of a variety of compounds.

Scientific Research Applications

Biotechnological Production and Biological Activities Advancements in biotechnological methods have enhanced the mass-production of compounds with significant biological activities, such as Rosmarinic acid (RA), which shares a similar context of interest due to its production process and biological implications. The biotechnological approaches offer an efficient and environmentally friendly method for large-scale production, contributing to the exploration of compounds in food industry and pharmaceutical applications due to their health-promoting effects and potential as food additives. The research on RA underscores the importance of developing biotechnological methods for compounds with similar complexities and potential uses, including (R)-1-Boc-2-Isobutylpiperazine (Marchev et al., 2021).

Clinical Pharmacokinetics and Pharmacodynamics Understanding the pharmacokinetics and pharmacodynamics of compounds is crucial for their application in anesthesia and pain therapy. Ketamine, for instance, serves as a prime example of a compound with well-documented clinical pharmacokinetics and pharmacodynamics, highlighting the significance of these properties in determining the therapeutic potential and safety profile of pharmacological agents. This information is vital for evaluating the feasibility of applying compounds like (R)-1-Boc-2-Isobutylpiperazine in clinical settings, guiding the development of therapeutic strategies based on their pharmacological characteristics (Peltoniemi et al., 2016).

Potential in Parkinson’s Disease Treatment Exploration into glucagon-like peptide-1 (GLP-1) receptor agonists for treating Parkinson’s Disease (PD) provides a framework for investigating similar compounds. GLP-1 receptor agonists have shown promising results in improving cognition and motor functions in PD, illustrating the potential of receptor-targeted therapies in neurodegenerative diseases. This approach may offer insights into the therapeutic possibilities of structurally or functionally similar compounds, including (R)-1-Boc-2-Isobutylpiperazine, in treating neurodegenerative conditions or enhancing cognitive functions (Glotfelty et al., 2020).

properties

IUPAC Name

tert-butyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)8-11-9-14-6-7-15(11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGGVOBNOVOVAM-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1CNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660011
Record name tert-Butyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217599-13-7
Record name tert-Butyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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